molecular formula C43H72N7O18P3S-4 B1263325 3-oxodocosanoyl-CoA(4-)

3-oxodocosanoyl-CoA(4-)

Cat. No. B1263325
M. Wt: 1100.1 g/mol
InChI Key: RKCOGGUHKPTOQJ-GNSUAQHMSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxodocosanoyl-CoA(4-) is a 3-oxo-fatty acyl-CoA arising from deprotonation of the phosphate and diphosphate functions of 3-oxodocosanoyl-CoA;  principal microspecies at pH 7.3. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxodocosanoyl-CoA.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

  • Enzyme Inhibition and Interaction: 3,4-Pentadienoyl-CoA, an analog similar in structure to 3-oxodocosanoyl-CoA(4-), is a potent inhibitor of pig-kidney general acyl-CoA dehydrogenase, an enzyme which may have relevance in understanding the metabolic pathways involving 3-oxodocosanoyl-CoA(4-) (Wenz, Ghisla & Thorpe, 2008).
  • Synthesis and Detection of CoA Esters: The synthesis and detection of 3-oxohexadecanoyl-CoA, a compound structurally similar to 3-oxodocosanoyl-CoA(4-), have been studied for understanding the role of D-bifunctional protein and L-bifunctional protein. This research may provide methodologies applicable to the study of 3-oxodocosanoyl-CoA(4-) (Tsuchida et al., 2017).

Biodegradation and Environmental Applications

  • Degradation of Aromatics and Chloroaromatics: Studies on Pseudomonas sp. strain B13 reveal insights into the degradation pathways of 3-oxoadipate, a process involving 3-oxoadipyl-coenzyme A (CoA), which may provide context for understanding similar pathways that 3-oxodocosanoyl-CoA(4-) might be involved in (Kaschabek et al., 2002).

Biochemical and Molecular Characterization

  • Oxalyl Coenzyme A Decarboxylase Gene: Research on Bifidobacterium lactis regarding oxalyl-CoA decarboxylase, a key enzyme in oxalate catabolism, provides insights into the enzymatic pathways and gene characterization, which might be relevant for understanding enzymes interacting with 3-oxodocosanoyl-CoA(4-) (Federici et al., 2004).
  • Anaerobic Metabolism of Aromatic Compounds: The metabolism of 3-hydroxybenzoate by the denitrifying bacterium Thauera aromatica, involving coenzyme A (CoA) thioester formation, might offer parallels for the metabolic reactions involving 3-oxodocosanoyl-CoA(4-) (Laempe et al., 2001).

properties

Product Name

3-oxodocosanoyl-CoA(4-)

Molecular Formula

C43H72N7O18P3S-4

Molecular Weight

1100.1 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxodocosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C43H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-30,32,36-38,42,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/p-4/t32-,36-,37-,38+,42-/m1/s1

InChI Key

RKCOGGUHKPTOQJ-GNSUAQHMSA-J

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxodocosanoyl-CoA(4-)
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3-oxodocosanoyl-CoA(4-)
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3-oxodocosanoyl-CoA(4-)
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3-oxodocosanoyl-CoA(4-)
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3-oxodocosanoyl-CoA(4-)
Reactant of Route 6
3-oxodocosanoyl-CoA(4-)

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